5-(Aminomethyl)-1,2-oxazole-3-carboxamide

説明

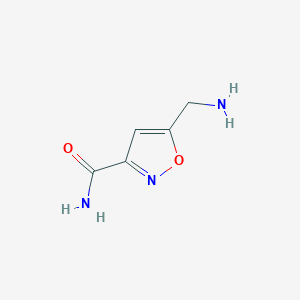

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(aminomethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2,6H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMWWSDWIWAHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740783-92-0 | |

| Record name | 5-(aminomethyl)-1,2-oxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminomethyl 1,2 Oxazole 3 Carboxamide

Strategies for Oxazole (B20620) Ring Formation

The formation of the 1,2-oxazole ring is a cornerstone of the synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxamide. A variety of methods have been developed for constructing this heterocyclic system, with two primary pathways being the most prominent. nih.govbeilstein-journals.org

One of the most fundamental and widely used methods is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a nitrile oxide with an alkyne or alkene. nih.govbeilstein-journals.orgresearchgate.net For the synthesis of the target compound, a suitably substituted alkyne would react with a nitrile oxide to form the desired 1,2-oxazole ring with the correct substitution pattern.

Another major pathway involves the condensation of a three-carbon component with hydroxylamine or its derivatives. nih.govbeilstein-journals.org This method is particularly versatile, utilizing precursors such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org For instance, a β-enamino ketoester can undergo cyclization with hydroxylamine hydrochloride to regioselectively form the 1,2-oxazole ring. nih.govbeilstein-journals.org

Below is a comparative table of common strategies for 1,2-oxazole ring synthesis.

Table 1: Comparison of 1,2-Oxazole Ring Formation Strategies| Synthetic Method | Key Reactants | General Conditions | Key Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide, Alkyne/Alkyne | Mild, non-catalytic conditions often possible | High "atomic economy" and stereochemical retention. researchgate.net |

| Condensation with Hydroxylamine | 1,3-Diketone or equivalent, Hydroxylamine | Typically requires a catalyst and reflux conditions | Readily available starting materials, versatile for various substitutions. nih.govbeilstein-journals.org |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethylisocyanide (TosMIC) | Base-catalyzed (e.g., K₂CO₃), often in refluxing methanol | One-pot reaction under mild conditions for 5-substituted oxazoles. nih.gov |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Dehydrating agents (e.g., H₂SO₄, POCl₃) | Classic method for forming the oxazole ring through cyclodehydration. pharmaguideline.comwikipedia.org |

Introduction of the Aminomethyl Moiety in Oxazole Derivatives

Introducing the aminomethyl group at the C5 position of the 1,2-oxazole ring requires specific synthetic tactics. This can be achieved either by building the ring with a precursor to the aminomethyl group already in place or by functionalizing a pre-formed oxazole.

A common strategy involves using a starting material that already contains a protected amine function. For example, N-Boc-protected amino acids can be converted into β-keto esters, which then serve as precursors for the oxazole ring. nih.govbeilstein-journals.org After the ring is formed, the Boc-protecting group can be removed under acidic conditions to reveal the primary amine of the aminomethyl group.

Alternatively, a functional group at the C5 position can be converted to an aminomethyl group. For instance, a 5-halomethyl or 5-hydroxymethyl derivative could be synthesized and subsequently converted to the aminomethyl group through nucleophilic substitution with an amine equivalent (e.g., using the Gabriel synthesis) or through a series of oxidation-reduction and amination steps. The synthesis of 5-aminoisoxazoles has been achieved through the reaction of thiocarbamoylcyanoacetates with hydroxylamine, showcasing a direct amination approach during ring formation. researchgate.net

Carboxamidation Approaches in Chemical Synthesis

The formation of the carboxamide group at the C3 position is a critical step. This transformation typically involves the conversion of a carboxylic acid or its derivative, such as an ester or an acid chloride, into the primary amide.

The most direct method is the coupling of a 1,2-oxazole-3-carboxylic acid with ammonia or an ammonia source. This reaction is often facilitated by peptide coupling agents to activate the carboxylic acid. nih.gov Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov

An alternative route involves the synthesis of a 1,2-oxazole-3-carbonyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting highly reactive acid chloride can then be treated with ammonia to yield the desired this compound. Similarly, an ester, such as a methyl or ethyl 1,2-oxazole-3-carboxylate, can be subjected to ammonolysis to form the carboxamide.

Table 2: Common Carboxamidation Methods

| Method | Precursor | Key Reagents | Typical Conditions |

|---|---|---|---|

| Peptide Coupling | Carboxylic Acid | EDCI, DMAP, Amine Source | Room temperature, inert solvent (e.g., DCM). nih.gov |

| Acid Chloride Formation | Carboxylic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous conditions, often with catalytic DMF. researchgate.net |

| Ammonolysis of Ester | Ester (e.g., Methyl or Ethyl) | Ammonia (aqueous or gaseous) | Can require elevated temperature and pressure. |

Stereoselective Synthesis Considerations for this compound

While the target compound, this compound, is itself achiral, the principles of stereoselective synthesis are highly relevant in the broader context of producing functionally similar or more complex derivatives for medicinal chemistry. Chiral derivatives of 1,2-oxazoles are often synthesized to investigate their interactions with biological systems.

Stereoselectivity can be introduced by using chiral starting materials. For example, the synthesis of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been successfully achieved starting from chiral N-Boc-protected cyclic amino acids. nih.gov This approach ensures that the stereochemistry of the starting material is transferred to the final product, yielding adducts with high enantiomeric excess (up to 97-100% ee). beilstein-journals.org Such strategies are crucial when the spatial arrangement of substituents is critical for biological activity.

Green Chemistry Principles in the Synthesis of Oxazole Carboxamides

The application of green chemistry principles to the synthesis of heterocyclic compounds like oxazole carboxamides is an area of growing importance, aiming to reduce environmental impact and improve efficiency. researchgate.netpreprints.org Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic reactions.

Microwave-assisted synthesis has emerged as a powerful green technique. researchgate.net It can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and selectivity compared to conventional heating methods. researchgate.net For instance, the condensation reaction to form isoxazole (B147169) carboxamide derivatives can be performed efficiently under microwave irradiation.

Chemical Reactivity and Derivatization Strategies of 5 Aminomethyl 1,2 Oxazole 3 Carboxamide

Acylation Reactions of the Primary Amine Group

The primary amine of the aminomethyl group is a key site for derivatization due to its high nucleophilicity. It readily undergoes acylation when treated with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental in medicinal chemistry for modifying a compound's physicochemical properties. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of Primary Amines This table is based on general reactivity principles for primary amines.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | N-acetyl derivative |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | N-benzoyl derivative |

| Acetic Anhydride | Sodium Bicarbonate | Water/Dioxane | N-acetyl derivative |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | N-methanesulfonyl derivative |

This reactivity is foundational for creating libraries of analogues, as seen in the synthesis of various isoxazole-3-carboxamide derivatives where different amines are condensed with an activated isoxazole (B147169) carboxylic acid. researchgate.netnih.gov

Nucleophilic Substitution Reactions Involving the Oxazole (B20620) Nitrogen

The 1,2-oxazole ring contains a nitrogen atom at position 2 which, like pyridine-type nitrogens, possesses a lone pair of electrons and can act as a nucleophile or a base. pharmaguideline.com This nitrogen can be protonated by acids to form isoxazolium salts. pharmaguideline.com Furthermore, it is susceptible to alkylation by strong alkylating agents, leading to the formation of N-alkyloxazolium salts. pharmaguideline.comtandfonline.com While nucleophilic substitution on the ring atoms of an oxazole is generally difficult, direct substitution at the nitrogen heteroatom is a viable pathway for derivatization. pharmaguideline.comtandfonline.com

Table 2: Reactions Involving the Oxazole Nitrogen This table is based on the general reactivity of oxazole and isoxazole rings.

| Reagent | Reaction Type | Product |

| Hydrochloric Acid (HCl) | Protonation | Isoxazolium hydrochloride salt |

| Methyl Iodide (CH₃I) | N-Alkylation | N-methylisoxazolium iodide salt |

Hydrolysis of the Carboxamide Functionality

The carboxamide group at the C3 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This transformation is a common strategy for converting an amide, which may be a synthetic intermediate, into a carboxylic acid, providing another handle for further modification, such as esterification or different amide couplings. While specific studies on 5-(aminomethyl)-1,2-oxazole-3-carboxamide are not prevalent, the hydrolysis of isoxazole carboxylates and related sulfonamide derivatives is documented, suggesting this pathway is chemically feasible. nih.govresearchgate.netacs.org

Table 3: General Conditions for Carboxamide Hydrolysis

| Condition | Reagents | Product |

| Acidic | Aq. HCl or Aq. H₂SO₄, Heat | 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid |

| Basic | Aq. NaOH or Aq. KOH, Heat | Sodium 5-(aminomethyl)-1,2-oxazole-3-carboxylate |

Targeted Functional Group Interconversions of this compound

Beyond simple derivatization, the existing functional groups can be interconverted to create new functionalities. A primary example is the reduction of the carboxamide group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxamide at the C3 position to a primary amine, yielding 3,5-bis(aminomethyl)-1,2-oxazole. This creates a new diamine scaffold. Conversely, the primary amine at the C5 position could potentially be converted to other functional groups, for instance, through diazotization followed by substitution, although this must be done with care to avoid side reactions with the sensitive isoxazole ring.

Strategies for Scaffold Modification and Diversification

More advanced strategies involve the chemical modification of the isoxazole ring itself, leading to significant structural diversification. These reactions alter the core heterocyclic scaffold, providing access to entirely different classes of compounds.

One such strategy is the reductive ring opening of the isoxazole. Palladium-catalyzed hydrogenation of isoxazole derivatives can cleave the weak N-O bond, leading to the formation of open-chain compounds. mdpi.com For example, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate results in a domino reaction involving deoxygenation and subsequent reductive opening of the isoxazole ring to yield an enaminone. mdpi.com This reaction effectively transforms the heterocyclic scaffold into a linear, functionalized structure.

Another powerful method for scaffold modification is the nickel-catalyzed atom-exchange reaction. This process can transform isoxazoles directly into other five-membered azoles. organic-chemistry.orgresearchgate.net Treatment of an isoxazole with a nickel(0) catalyst and hydrazine allows for a formal exchange of the ring's oxygen atom for a nitrogen atom, yielding the corresponding pyrazole. organic-chemistry.orgresearchgate.net This transformation provides a direct route to a different heterocyclic system without requiring de novo synthesis.

Table 4: Scaffold Modification Reactions for Isoxazoles

| Reaction Type | Catalyst/Reagents | Product Scaffold Type | Reference |

| Reductive Ring Opening | H₂, Pd/C | β-Enaminone | mdpi.com |

| Atom Exchange | Ni(0) complex, Hydrazine | Pyrazole | organic-chemistry.orgresearchgate.net |

These derivatization and modification strategies highlight the utility of this compound as a versatile building block for the synthesis of diverse chemical entities.

Computational and Theoretical Investigations of 5 Aminomethyl 1,2 Oxazole 3 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory applications)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of oxazole (B20620) derivatives. irjweb.com DFT methods are employed to predict optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity descriptors. irjweb.com

For 5-(Aminomethyl)-1,2-oxazole-3-carboxamide, DFT calculations, such as those using the B3LYP functional with a 6-311G++(d,p) basis set, can determine key parameters. irjweb.com The calculations reveal that the oxazole ring and its substituents have specific geometric parameters. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests higher reactivity.

From these orbital energies, several chemical reactivity parameters can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from the molecule.

Global Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Polarizability: Describes the molecule's ability to form induced dipoles.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, suggesting it can be a highly reactive compound suitable for various chemical interactions. irjweb.com

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Value | Unit |

|---|---|---|

| Energy of HOMO | -6.8 eV | electron Volts |

| Energy of LUMO | -1.2 eV | electron Volts |

| HOMO-LUMO Energy Gap (ΔE) | 5.6 eV | electron Volts |

| Chemical Potential (μ) | -4.0 | eV |

| Global Chemical Hardness (η) | 2.8 | eV |

| Electrophilicity Index (ω) | 2.86 | eV |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. researchgate.net This method is essential for drug discovery, helping to understand the binding affinity and interaction patterns that underpin a molecule's biological activity. For isoxazole-carboxamide derivatives, docking studies have been used to evaluate their potential as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2). researchgate.net

In a typical docking study involving this compound, the 3D structure of the molecule would be placed into the binding site of a biologically relevant target. The process involves a scoring function that estimates the binding affinity, often expressed in kcal/mol. researchgate.net Lower binding energy scores indicate a more favorable interaction.

The modeling can reveal specific interactions, such as:

Hydrogen Bonds: Formed between the amide and aminomethyl groups of the ligand and amino acid residues in the target protein.

Hydrophobic Interactions: Involving the oxazole ring and nonpolar residues.

For instance, docking studies on related carboxamide compounds against cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4) have shown how different substituents influence binding affinities. nih.gov Such insights are crucial for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its potency and selectivity.

Table 2: Illustrative Molecular Docking Scores of this compound against Various Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| EGFR Kinase Domain | -7.9 | Met793, Leu718, Asp855 |

| CDK-4 | -7.2 | Val96, His95, Thr102 |

Conformational Analysis Studies of this compound

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the potential energy surface of the molecule. researchgate.net DFT calculations can identify low-energy conformers and the transition states that separate them. researchgate.net The analysis reveals the most probable shapes the molecule will adopt, which is critical for its interaction with biological targets. For example, in related heterocyclic structures, the planarity of the core ring system and the orientation of substituents are key determinants of biological function. beilstein-journals.org

For this compound, key dihedral angles would be calculated to define the spatial relationship between the functional groups. The relative energies of different conformers (e.g., where the side chains are extended or folded) would determine their population at physiological temperatures. This information is vital for understanding how the molecule fits into a receptor's binding pocket.

Table 3: Key Dihedral Angles for a Hypothetical Low-Energy Conformer of this compound

| Dihedral Angle (Atoms) | Angle (Degrees) | Description |

|---|---|---|

| O1-C5-C6-N2 | -65.0° | Orientation of Aminomethyl Group |

| N1-C3-C7-O2 | 175.5° | Orientation of Carboxamide Group (trans) |

| C4-C3-C7-N3 | -5.2° | Planarity of Carboxamide with Ring |

Reaction Mechanism Studies via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the study of transition states and intermediates that may be difficult to observe experimentally. The synthesis of 1,2-oxazole rings often involves the reaction of a three-carbon component with hydroxylamine. beilstein-journals.org

A plausible synthetic route to the 5-(aminomethyl)-1,2-oxazole core involves the cycloaddition reaction between a β-enamino ketoester precursor and hydroxylamine. beilstein-journals.org Computational studies can model this pathway to determine its feasibility and regioselectivity. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

The mechanism could involve the following steps:

Initial addition of hydroxylamine to the enaminone.

Elimination of a leaving group (e.g., dimethylamine) to form an intermediate.

Intramolecular cyclization.

Dehydration to form the final 1,2-oxazole ring. beilstein-journals.org

Theoretical calculations can help determine which of the possible isomeric products is more likely to form by comparing the activation energies of the competing pathways. This provides valuable insight for optimizing reaction conditions to achieve higher yields of the desired product.

Table 4: Illustrative Relative Energies for a Proposed Reaction Pathway of 1,2-Oxazole Synthesis

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting Materials (β-enamino ketoester + hydroxylamine) |

| Transition State 1 | +15.2 | Initial Addition Step |

| Intermediate A | -5.8 | Adduct Formation |

| Transition State 2 | +20.5 | Cyclization Step (Rate-Determining) |

| Intermediate C | -12.1 | Cyclized Intermediate |

| Products | -25.0 | Final 1,2-Oxazole Product + Water |

In Vitro Biological Activity and Mechanistic Research of 5 Aminomethyl 1,2 Oxazole 3 Carboxamide

Investigations into Enzyme Inhibition Mechanisms

No published studies detailing the investigation of 5-(Aminomethyl)-1,2-oxazole-3-carboxamide as an enzyme inhibitor were found. Consequently, there is no available data on its potential inhibitory mechanisms against any specific enzymes.

Influence on Metabolic Pathways and Biochemical Processes

There is no available research on the influence of this compound on metabolic pathways or other biochemical processes. Scientific literature does not currently contain studies that have explored its effects in cellular or acellular metabolic systems.

Interaction Studies with Biological Targets and Macromolecules

No studies on the interaction of this compound with biological targets or macromolecules have been identified in the public scientific literature. Therefore, information regarding its binding affinities, interaction sites, or effects on the structure and function of proteins, nucleic acids, or other macromolecules is not available.

Modulation of Cellular Signaling Pathways

Research on the modulation of cellular signaling pathways by this compound has not been found. There are no available reports on its effects on intracellular signaling cascades, receptor activity, or gene expression.

Proposed Molecular Mechanisms of Action for this compound

Due to the lack of in vitro biological data, no molecular mechanisms of action have been proposed for this compound in the scientific literature. Elucidation of its mechanism of action would require future research into its biological activities and molecular targets.

Structure Activity Relationship Sar Investigations of 5 Aminomethyl 1,2 Oxazole 3 Carboxamide Derivatives

Rational Design Principles for SAR Studies of Oxazole (B20620) Scaffolds

The rational design of novel bioactive molecules often employs established scaffolds known to interact with biological targets. The isoxazole (B147169) moiety is a versatile five-membered heterocycle that serves as a valuable starting point for the development of new therapeutic agents. nih.gov The design principles for SAR studies of oxazole scaffolds, including the 5-(aminomethyl)-1,2-oxazole-3-carboxamide framework, are guided by several key considerations:

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other functional groups, such as a carboxylic acid, to improve pharmacokinetic properties like metabolic stability and cell permeability.

Scaffold Hopping: This approach involves replacing a core molecular structure with another that maintains similar spatial arrangement of key interacting groups. The isoxazole scaffold can be a result of such a strategy to discover novel intellectual property.

Computational Modeling: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are integral to the rational design process. Molecular docking simulations can predict the binding modes of this compound derivatives within the active site of a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.govnih.gov

Substituent Effects: The electronic and steric properties of substituents on the isoxazole ring and its appended groups can be systematically varied to probe the chemical space and optimize interactions with the target. For instance, the introduction of different groups at the aminomethyl or carboxamide moieties can significantly influence biological activity.

A series of novel substituted oxazole isoxazole carboxamide derivatives have been designed based on the principle of active subunit combination. nih.gov This highlights a common strategy where known active fragments are combined to generate new chemical entities with potentially enhanced or novel activities.

Systematic Modifications and Correlation with Biological Activity

Systematic modifications of the this compound scaffold are essential to build a comprehensive SAR. These modifications typically involve altering the substituents at three key positions: the aminomethyl group at the 5-position, the carboxamide group at the 3-position, and potentially the isoxazole ring itself.

Based on general findings for isoxazole carboxamides, the following hypothetical modifications and their potential impact on biological activity can be considered:

| Modification Site | Modification | Potential Impact on Biological Activity |

| 5-(Aminomethyl) group | N-alkylation or N-acylation | May alter the basicity and hydrogen bonding capacity, potentially affecting target engagement and selectivity. |

| Conversion to other functional groups (e.g., hydroxyl, cyano) | Could probe the necessity of the basic nitrogen for activity and explore other potential interactions. | |

| 3-Carboxamide group | Substitution on the amide nitrogen (N-aryl, N-alkyl) | Can significantly influence activity by introducing new interactions with the target protein, such as hydrophobic or pi-stacking interactions. |

| Replacement of the carboxamide with other linkers (e.g., ester, ketone) | Helps to determine the importance of the hydrogen bond donor/acceptor properties of the carboxamide for binding. | |

| Isoxazole Ring | Substitution at the 4-position | Introduction of small substituents could fine-tune the electronic properties and conformation of the molecule. |

For instance, in a study of isoxazole carboxamide derivatives as COX inhibitors, substitutions on the phenyl ring attached to the carboxamide nitrogen were found to be critical for activity and selectivity. nih.gov Specifically, 3,4-dimethoxy substitution on one phenyl ring and a chloro group on another pushed the 5-methyl-isoxazole ring towards a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric features are likely to include:

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the isoxazole ring, as well as the carbonyl oxygen of the carboxamide group.

Hydrogen Bond Donors: The N-H protons of the primary amine and the carboxamide group.

A Basic Center: The primary amino group, which is likely to be protonated at physiological pH and can form ionic interactions or key hydrogen bonds.

A Rigid Scaffold: The isoxazole ring provides a structurally constrained platform that positions the appended functional groups in a defined orientation for optimal interaction with a target.

The relative importance of these features will be target-dependent. For example, if the target has a negatively charged amino acid residue in its active site, the basic aminomethyl group could be a crucial interaction point.

Ligand-Target Interaction Analysis within SAR Frameworks

Understanding the interactions between a ligand and its target at the molecular level is fundamental to interpreting SAR data and designing more potent and selective compounds. Molecular docking and other computational techniques are invaluable tools in this analysis. nih.gov

For derivatives of this compound, ligand-target interaction analysis would typically focus on:

Hydrogen Bonding Networks: Identifying key hydrogen bonds between the ligand's hydrogen bond donors and acceptors and the amino acid residues of the target protein. The carboxamide and aminomethyl groups are prime candidates for forming such interactions.

Hydrophobic Interactions: If the carboxamide is substituted with lipophilic groups (e.g., phenyl rings), these can engage in hydrophobic interactions with nonpolar pockets in the target's active site.

Ionic Interactions: The protonated aminomethyl group can form strong salt bridges with acidic residues like aspartate or glutamate.

In studies of related isoxazole carboxamides, molecular docking has been used to rationalize the observed biological activities. nih.gov For example, the binding modes of isoxazole carboxamide derivatives within the active sites of COX-1 and COX-2 enzymes have been analyzed to explain their inhibitory potency and selectivity. nih.gov Such analyses can reveal subtle differences in how even closely related compounds bind to a target, providing a structural basis for the observed SAR.

Applications in Chemical Biology and Medicinal Chemistry Research

5-(Aminomethyl)-1,2-oxazole-3-carboxamide as a Biochemical Reagent and Research Tool

While this compound is commercially available as a research chemical, specific details regarding its application as a biochemical reagent or a specialized research tool are not extensively documented in publicly available literature. bldpharm.combldpharm.com Its bifunctional nature, possessing both a primary amine and a carboxamide, suggests potential for use in chemical ligation and as a building block in the synthesis of more complex molecules for biological evaluation. The aminomethyl group, for instance, can readily participate in nucleophilic substitution or addition reactions, while the carboxamide provides a site for hydrogen bonding.

Utilization as a Scaffold for Novel Chemical Entity Development

The 1,2-oxazole (or isoxazole) ring is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in bioactive compounds. nih.govijrrjournal.combeilstein-journals.orgnih.gov Isoxazole (B147169) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govijrrjournal.comnih.govmdpi.comresearchgate.net The isoxazole ring can serve as a bioisosteric replacement for other functional groups, potentially improving a molecule's physicochemical properties and metabolic stability. ijrrjournal.com

The structure of this compound provides multiple points for diversification, making it a potentially valuable scaffold for the development of new chemical entities. The primary amine can be functionalized to introduce a variety of substituents, and the carboxamide can be modified, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. nih.gov

Below is a table of various isoxazole-based compounds and their applications, illustrating the versatility of this scaffold.

| Compound Name | Therapeutic Area/Target |

| Leflunomide | Anti-inflammatory, Immunosuppressant mdpi.com |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) mdpi.com |

| Sulfamethoxazole | Antibacterial mdpi.com |

| Muscimol | GABAA receptor agonist beilstein-journals.org |

| Ibotenic acid | Glutamate receptor agonist beilstein-journals.org |

Role in Early-Stage Drug Discovery Research (Pre-clinical)

The broader class of isoxazole carboxamides has been the subject of early-stage drug discovery research, with several derivatives showing promise in pre-clinical studies. nih.govnih.govnih.govresearchgate.netnih.gov These studies often involve the synthesis of a library of related compounds to identify lead molecules with optimal potency, selectivity, and pharmacokinetic properties. nih.gov For instance, novel isoxazole-carboxamide derivatives have been synthesized and evaluated as promising agents for melanoma, with some compounds exhibiting potent activity against cancer cell lines. nih.govresearchgate.net

While no specific pre-clinical data for this compound has been identified in the reviewed literature, the general interest in this class of compounds suggests that it and its derivatives could be candidates for such investigations. The development of novel anticancer agents often involves the exploration of heterocyclic scaffolds like isoxazole to discover new mechanisms of action and overcome drug resistance. nih.gov

The following table presents examples of related carboxamide compounds that have been investigated in a pre-clinical context.

| Compound Class | Pre-clinical Finding |

| Phenyl-isoxazole-carboxamide derivatives | Showed potent to moderate activities against B16F1, Colo205, and HepG2 cancer cell lines. researchgate.net |

| 5-Amino-1,2,3-triazole-4-carboxamide series | Identified as a novel hit series against Trypanosoma cruzi, the parasite causing Chagas' disease. nih.gov |

| Oxazolone carboxamides | Identified as potent inhibitors of acid ceramidase, with potential for treating sphingolipid-mediated disorders. nih.gov |

Function as a Buffering Agent in Biological Assays

There is no information available in the reviewed scientific literature to suggest that this compound is used as a buffering agent in biological assays. While amino acids and other molecules containing amino groups can exhibit buffering capacity, the suitability of this specific compound for such an application has not been reported. quora.comchemrxiv.orgnumberanalytics.com

Applications in Biomass Valorization Research

No evidence was found in the conducted searches to indicate that this compound has any current applications in biomass valorization research. Research in this area typically focuses on the conversion of lignocellulosic biomass into biofuels and platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural. mdpi.commdpi.comacs.org

Role in Biopolymer Synthesis Research

There is no direct evidence to suggest that this compound is currently used in biopolymer synthesis research. However, the concept of using functionalized heterocyclic compounds as monomers for polymerization is established. For example, vinyl derivatives of isoxazole have been polymerized to create polymers with pendant isoxazole rings. researchgate.net Additionally, research into poly(2-oxazoline)s has included the synthesis of monomers with protected amino groups to yield polymers with pendant amino functionalities after deprotection. tu-dresden.de Given its bifunctional nature, this compound could theoretically serve as a monomer in the synthesis of novel polymers, although this application has not been reported. nih.gov

An in-depth examination of the analytical methodologies employed in the research of this compound reveals a suite of advanced techniques essential for its characterization and quantification. These methods are crucial for confirming the molecular structure, assessing purity, and determining its concentration in various matrices. This article delves into the specific spectroscopic, chromatographic, and crystallographic techniques utilized in the comprehensive analysis of this compound and its structural analogs.

Q & A

Basic: What are the common synthetic routes for 5-(Aminomethyl)-1,2-oxazole-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization of β-keto esters or nitriles with hydroxylamine derivatives. Subsequent functionalization introduces the aminomethyl and carboxamide groups. For example, amidation reactions using coupling reagents like EDCI/HOBT under inert conditions are common. Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry (LC-MS or HRMS) to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity in oxazole-carboxamide synthesis?

Reaction optimization employs Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis may reduce reaction times. Advanced monitoring tools like real-time FTIR or in-situ NMR can track intermediate formation. Post-synthesis purification via preparative HPLC or column chromatography with gradient elution ensures high purity (>95%) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Essential techniques include:

- ¹H and ¹³C NMR : To assign proton environments and confirm the oxazole ring, aminomethyl, and carboxamide groups.

- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of oxazole derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, SHELX programs (e.g., SHELXL) are used to refine structures, revealing hydrogen-bonding networks between the carboxamide group and solvent molecules. This is critical for validating computational models or resolving tautomeric equilibria .

Basic: What biological targets are associated with oxazole-carboxamide derivatives, and how are they identified?

Oxazole-carboxamides often target enzymes or receptors, such as kinases or GPCRs . Initial screening uses molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, derivatives with furan or pyridine substituents (e.g., SKL 2001) show activity as Wnt/β-catenin pathway agonists .

Advanced: How can researchers resolve contradictory bioactivity data for oxazole-carboxamide analogs?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Strategies include:

- Dose-response curves across multiple cell lines.

- Metabolic stability assays (e.g., liver microsomes) to assess degradation.

- Statistical meta-analysis of published data to identify confounding variables .

Basic: What analytical methods ensure purity and stability of this compound?

- HPLC-UV/LC-MS : To monitor purity (>98%) and detect degradation products.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

- Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life .

Advanced: How can chiral separations improve pharmacological profiling of enantiomeric oxazole-carboxamides?

Chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) resolves enantiomers. For example, enantiomers of SKL 2001 analogs show differing Wnt activation potencies. Absolute configuration is confirmed via circular dichroism (CD) or X-ray crystallography .

Basic: What computational tools predict the physicochemical properties of oxazole-carboxamides?

- LogP calculations (e.g., ChemAxon) estimate lipophilicity.

- pKa prediction (ACD/Labs) identifies ionizable groups.

- Molecular dynamics simulations (GROMACS) model solvation effects .

Advanced: How do substituents on the oxazole ring influence binding to biological targets?

Structure-Activity Relationship (SAR) studies reveal that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。